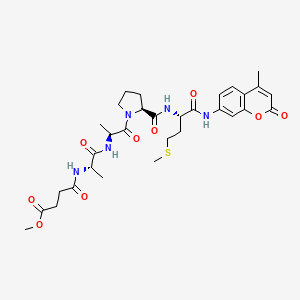

MeOSuc-Ala-Ala-Pro-Met-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42)/t18-,19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQSZEFHNKLYHK-ZZTDLJEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role and Mechanism of MeOSuc-Ala-Ala-Pro-Met-AMC in Cathepsin G Activity Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the fluorogenic substrate, Methoxysuccinyl-Alanine-Alanine-Proline-Methionine-7-Amino-4-methylcoumarin (MeOSuc-Ala-Ala-Pro-Met-AMC). Primarily a tool for the study of cathepsin G, a serine protease with significant roles in inflammation and immune responses, this document details its mechanism of action, offers a comprehensive summary of its kinetic parameters, provides a detailed experimental protocol for its use, and illustrates its relevance in key signaling pathways.

Core Mechanism of Action

This compound is a synthetic tetrapeptide substrate specifically designed for the sensitive detection of cathepsin G activity. The core of its mechanism lies in the enzymatic cleavage of the amide bond between the methionine (Met) residue and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC).

In its intact state, the AMC molecule is non-fluorescent due to the quenching effect of the attached peptide. Upon hydrolysis by the active site of cathepsin G, the free AMC is released. This liberated AMC is highly fluorescent, emitting a strong signal at approximately 460 nm when excited at around 380 nm. The rate of this fluorescence increase is directly proportional to the enzymatic activity of cathepsin G in the sample.

Cathepsin G, a chymotrypsin-like serine protease, exhibits a preference for cleaving peptide bonds C-terminal to bulky hydrophobic or aromatic amino acids. While it has a dual specificity, showing both chymotrypsin- and trypsin-like activities, the Ala-Ala-Pro-Met sequence provides a favorable recognition motif for its chymotrypsin-like activity, with the cleavage occurring after the methionine residue.

Quantitative Data: Enzymatic Kinetics

| Substrate (P1 Residue) | kcat/Km (M-1s-1) | Relative Activity (%) |

| Lys | 1.0 x 105 | 100 |

| Phe | 1.0 x 105 | 100 |

| Arg | 5.0 x 104 | 50 |

| Leu | 4.0 x 104 | 40 |

| Met | 2.0 x 104 | 20 |

| Nle | 1.5 x 104 | 15 |

| Nva | 1.0 x 104 | 10 |

| Ala | 5.0 x 103 | 5 |

| Asp | < 1.0 x 103 | <1 |

Data adapted from a study on p-nitroanilide substrates, which are expected to have similar kinetic profiles to AMC substrates.[1]

Experimental Protocol: Fluorometric Cathepsin G Assay

This protocol provides a detailed methodology for measuring cathepsin G activity in biological samples using this compound.

Materials:

-

This compound substrate

-

Human Cathepsin G (positive control)

-

Assay Buffer: 100 mM HEPES, 10 mM CaCl2, pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

-

Biological sample (e.g., cell lysate, purified protein)

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in Assay Buffer immediately before use. Keep on ice.

-

Sample Preparation: Prepare your biological sample in Assay Buffer. If using cell lysates, clarify by centrifugation to remove insoluble material.

-

Assay Setup:

-

Sample Wells: Add 50 µL of your sample to the wells of the microplate.

-

Positive Control: Add a known amount of human Cathepsin G to a well.

-

Negative Control (Blank): Add 50 µL of Assay Buffer to a well to measure background fluorescence.

-

-

Reaction Initiation: Add 50 µL of the working substrate solution to all wells, bringing the total volume to 100 µL. Mix gently.

-

Measurement: Immediately place the microplate in the fluorescence reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C, with readings taken every 1-2 minutes.

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all readings.

-

Determine the rate of reaction (V0) from the linear portion of the fluorescence versus time plot.

-

The activity of cathepsin G in the sample can be calculated using a standard curve of free AMC.

-

Signaling Pathways and Biological Relevance

Cathepsin G is a key player in various physiological and pathological processes, particularly those involving inflammation and the immune response. Its enzymatic activity, which can be precisely measured using this compound, has significant downstream effects.

Enzymatic Cleavage of this compound

The fundamental mechanism of the assay is the enzymatic cleavage of the substrate by cathepsin G.

Caption: Enzymatic cleavage of the substrate by Cathepsin G.

Cathepsin G in Neutrophil Extracellular Trap (NET) Formation

Cathepsin G plays a crucial role in the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism of neutrophils against pathogens.

Caption: Cathepsin G's involvement in NET formation.

Cathepsin G-Mediated Activation of PAR4

Cathepsin G can activate Protease-Activated Receptor 4 (PAR4) on platelets, leading to their activation and aggregation, which is significant in thrombosis and inflammation.

Caption: Cathepsin G activation of the PAR4 signaling cascade.

Conclusion

This compound is a valuable and specific tool for the quantitative analysis of cathepsin G activity. Its mechanism of action, based on the release of a highly fluorescent reporter molecule upon enzymatic cleavage, allows for sensitive and real-time monitoring of this important protease. Understanding the kinetics and employing a standardized experimental protocol, as detailed in this guide, is crucial for obtaining reliable and reproducible data. The insights gained from such studies are vital for elucidating the role of cathepsin G in various physiological and pathological processes and for the development of novel therapeutic interventions targeting this enzyme.

References

A Technical Guide to MeOSuc-Ala-Ala-Pro-Met-AMC: A Fluorogenic Substrate for Serine Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOSuc-Ala-Ala-Pro-Met-AMC is a synthetic, fluorogenic peptide substrate designed for the sensitive detection of certain serine protease activities. Its utility lies in its ability to be specifically cleaved by target enzymes, resulting in a measurable fluorescent signal. This technical guide provides a comprehensive overview of its properties, mechanism of action, and applications in research and drug development. While specific kinetic data for this particular methionine-containing substrate is not widely published, this guide also references the closely related and well-characterized valine analog, MeOSuc-Ala-Ala-Pro-Val-AMC, to provide a comparative context for its application.

Core Properties

This compound is a tetrapeptide, Ala-Ala-Pro-Met, with a methoxysuccinyl (MeOSuc) group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) fluorophore at the C-terminus. The AMC group is quenched when conjugated to the peptide; upon enzymatic cleavage, free AMC is released, leading to a significant increase in fluorescence.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Synonyms | MeOSuc-AAPM-AMC, N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-methioninamide |

| CAS Number | 201853-55-6[1] |

| Molecular Formula | C₃₁H₄₁N₅O₉S[1] |

| Molecular Weight | 659.75 g/mol [1] |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Excitation Wavelength | ~380 nm (typical for AMC substrates) |

| Emission Wavelength | ~460 nm (typical for AMC substrates) |

Mechanism of Action and Enzyme Specificity

The fundamental principle behind this compound as a detection reagent is the enzymatic hydrolysis of the amide bond between the C-terminal methionine residue and the AMC fluorophore. In its intact state, the fluorescence of the AMC group is quenched. Upon cleavage by a target protease, the highly fluorescent 7-amino-4-methylcoumarin is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

References

An In-Depth Technical Guide to the Substrate Specificity of MeOSuc-Ala-Ala-Pro-Met-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Met-AMC, its specificity towards various proteases, and the methodologies for its use in research and drug development.

Introduction to this compound

Methoxy-succinyl-Alanine-Alanine-Proline-Methionine-7-amino-4-methylcoumarin (this compound) is a synthetic peptide substrate used for the detection and characterization of certain protease activities. The peptide sequence, Ala-Ala-Pro-Met, is designed to be recognized and cleaved by specific proteases. Upon cleavage of the amide bond between Methionine (Met) and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), a quantifiable increase in fluorescence is produced. This fluorogenic nature makes it a highly sensitive tool for enzyme activity assays.

Protease Specificity

This compound is primarily recognized as a substrate for a select group of serine proteases, most notably cathepsin G , chymotrypsin , and certain elastases . The methionine residue at the P1 position (the amino acid residue immediately preceding the cleavage site) is a key determinant of this specificity.

Quantitative Enzyme Kinetics

The efficiency of cleavage by different proteases can be compared using the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). The ratio of these two values, kcat/Kₘ, represents the catalytic efficiency of the enzyme for the substrate. While specific kinetic data for this compound is not broadly published, data for similar substrates provides valuable insights into the substrate preferences of these enzymes.

For instance, a study on a series of tetrapeptide p-nitroanilide substrates with human cathepsin G demonstrated the enzyme's preference at the S1 binding pocket. The kcat/Km values indicated the following order of preference for the P1 residue: Lys = Phe > Arg = Leu > Met > Nle = Nva > Ala > Asp. This suggests that while methionine is a recognized substrate, cathepsin G exhibits a stronger preference for other residues at the P1 position.

Table 1: Substrate Specificity of Related Proteases

| Enzyme | Primary Substrate Preference (P1 position) | Notes |

| Cathepsin G | Aromatic (Phe, Tyr) and basic (Lys, Arg) residues. Also cleaves after Met. | Exhibits dual chymotrypsin- and trypsin-like specificity. |

| Chymotrypsin | Large hydrophobic residues (Phe, Trp, Tyr, Met). | A digestive serine protease with well-characterized specificity. |

| Neutrophil Elastase | Small aliphatic residues (Ala, Val). | While it can cleave other substrates, its primary targets are different. |

Note: This table is a summary based on known protease specificities and data from similar substrates. Specific kinetic parameters for this compound are required for a precise quantitative comparison.

Experimental Protocols

The following provides a detailed methodology for a typical fluorogenic protease assay using an AMC-based substrate, which can be adapted for this compound.

Materials and Reagents

-

This compound substrate

-

Purified enzyme (e.g., human neutrophil cathepsin G, bovine pancreatic chymotrypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

-

Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

Preparation of Solutions

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in small aliquots at -20°C or -80°C, protected from light.

-

Enzyme Working Solution: Prepare a working solution of the enzyme in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the nanomolar range. Keep the enzyme on ice until use.

-

Substrate Working Solution: Immediately before the assay, dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration). The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

Assay Procedure

-

Plate Setup: Add a defined volume of assay buffer to each well of a 96-well black microplate. Include wells for no-enzyme controls (substrate only) to determine background fluorescence.

-

Enzyme Addition: Add the enzyme working solution to the appropriate wells.

-

Pre-incubation: Pre-incubate the plate at the desired temperature for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Add the substrate working solution to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the fluorescence plate reader and begin recording the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). The excitation and emission wavelengths should be set appropriately for the AMC fluorophore (Ex: ~380 nm, Em: ~460 nm).

-

Data Analysis:

-

Subtract the background fluorescence (from no-enzyme controls) from the fluorescence readings of the enzyme-containing wells.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

To determine kinetic parameters (Kₘ and Vmax), perform the assay with a range of substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

Signaling Pathways and Biological Relevance

The proteases that cleave this compound, particularly cathepsin G and chymotrypsin, are involved in various physiological and pathological processes. A key mechanism through which they exert their signaling functions is the activation of Protease-Activated Receptors (PARs) .

PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, which in turn initiates intracellular signaling cascades.

Cathepsin G and PAR Signaling

Cathepsin G, released by neutrophils at sites of inflammation, can activate PARs on various cells, including platelets, endothelial cells, and immune cells. This activation can lead to a range of cellular responses, including inflammation, cell proliferation, and tissue remodeling.

Experimental Workflow for Protease Assay

The following diagram illustrates a typical workflow for conducting a protease activity assay using a fluorogenic substrate like this compound.

Conclusion

This compound is a valuable tool for studying the activity of cathepsin G, chymotrypsin, and related proteases. Its fluorogenic nature allows for sensitive and continuous monitoring of enzyme activity, making it suitable for a wide range of applications, from basic research into enzyme mechanisms to high-throughput screening for inhibitor discovery. A thorough understanding of its substrate specificity and the appropriate experimental protocols is crucial for obtaining accurate and reproducible results. Further research to establish definitive kinetic parameters for this substrate with a broader range of proteases will enhance its utility in the scientific community.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of MeOSuc-Ala-Ala-Pro-Met-AMC

This technical guide provides a comprehensive overview of the synthesis of the fluorogenic peptide substrate, this compound (Methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-methionine-7-amino-4-methylcoumarin). This substrate is primarily utilized for the sensitive detection of cathepsin G activity.[1][] The synthesis of such peptide-fluorophore conjugates is a critical process in the development of robust and reliable enzymatic assays for high-throughput screening and diagnostic applications.

This document outlines a detailed, plausible synthetic methodology based on established solid-phase peptide synthesis (SPPS) principles and general procedures for the preparation of peptide-7-amino-4-methylcoumarin (AMC) conjugates.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 201853-55-6 | [1] |

| Molecular Formula | C₃₁H₄₁N₅O₉S | [] |

| Molecular Weight | 659.75 g/mol | [] |

| Appearance | White to off-white solid | General knowledge |

| Purity | >98.00% (as specified by commercial suppliers) | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store at -20°C for short-term and -80°C for long-term storage.[1] | General knowledge |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This methodology allows for the stepwise assembly of the peptide chain on a solid support, followed by N-terminal modification with the methoxysuccinyl group and subsequent cleavage and purification.

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

The following table lists the necessary materials and reagents for the synthesis.

| Material/Reagent | Supplier (Example) | Grade |

| Fmoc-AMC Resin | Advanced ChemTech | Synthesis Grade |

| Fmoc-L-Alanine (Fmoc-Ala-OH) | Sigma-Aldrich | Peptide Synthesis Grade |

| Fmoc-L-Proline (Fmoc-Pro-OH) | Sigma-Aldrich | Peptide Synthesis Grade |

| Fmoc-L-Methionine (Fmoc-Met-OH) | Sigma-Aldrich | Peptide Synthesis Grade |

| Methoxy-succinic anhydride | Sigma-Aldrich | Reagent Grade |

| N,N'-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Peptide Synthesis Grade |

| Piperidine | Sigma-Aldrich | Anhydrous |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Sigma-Aldrich | Peptide Synthesis Grade |

| HOBt (Hydroxybenzotriazole) | Sigma-Aldrich | Peptide Synthesis Grade |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |

| Triisopropylsilane (TIS) | Sigma-Aldrich | Reagent Grade |

| Acetonitrile (ACN) | Sigma-Aldrich | HPLC Grade |

| Water | Milli-Q or equivalent | HPLC Grade |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on a standard Fmoc-SPPS methodology.

1. Resin Swelling:

-

Place Fmoc-AMC resin in a reaction vessel.

-

Wash the resin with DMF (3 x 5 min) followed by DCM (3 x 5 min).

-

Swell the resin in DMF for 1 hour.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (1 x 1 min, 1 x 20 min).

-

Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

3. Amino Acid Coupling (Iterative Process for Met, Pro, Ala, Ala):

-

Pre-activate a solution of Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

After completion, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Repeat steps 2 and 3 for each amino acid in the sequence (Met, Pro, Ala, Ala).

4. N-terminal Capping with Methoxysuccinyl Group:

-

After the final Fmoc deprotection (of the N-terminal Alanine), wash the resin thoroughly with DMF.

-

Add a solution of methoxy-succinic anhydride (5 eq.) and DIPEA (5 eq.) in DMF to the resin.

-

Agitate the mixture for 4 hours at room temperature.

-

Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).

-

Dry the resin under vacuum.

Caption: Iterative cycle for solid-phase peptide synthesis.

Cleavage and Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether (3x).

-

Dry the crude peptide under vacuum.

Purification

-

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]

-

Column: C18 semi-preparative column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% B over 30 minutes is typically effective.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

| Technique | Expected Results |

| Analytical RP-HPLC | A single major peak with >98% purity. |

| Mass Spectrometry (LC-MS) | Observed mass corresponding to the calculated exact mass of the product (e.g., [M+H]⁺). |

| ¹H NMR | Spectrum consistent with the chemical structure of the peptide, showing characteristic peaks for the amino acid residues, the MeOSuc group, and the AMC fluorophore. |

Signaling Pathway and Enzyme Interaction

This compound is a fluorogenic substrate designed to be specifically cleaved by the serine protease, cathepsin G. The enzymatic cleavage occurs between the methionine (Met) residue and the 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the highly fluorescent AMC is released, leading to a measurable increase in fluorescence intensity.

Caption: Enzymatic cleavage of this compound by Cathepsin G.

Conclusion

The synthesis of this compound, while requiring careful execution of multi-step organic chemistry, is achievable through well-established solid-phase peptide synthesis techniques. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and diagnostics, enabling the reliable production of this important tool for studying cathepsin G activity. The purity and identity of the final product are paramount for obtaining accurate and reproducible results in enzymatic assays.

References

An In-depth Technical Guide to MeOSuc-Ala-Ala-Pro-Met-AMC: A Fluorogenic Substrate for Cathepsin G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Met-AMC, designed for the sensitive detection of cathepsin G activity. This document outlines its chemical properties, a detailed, adaptable experimental protocol for its use, and explores the key signaling pathways influenced by cathepsin G, the primary enzyme target of this substrate.

Core Product Information

This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous assay of cathepsin G, a serine protease predominantly found in the azurophilic granules of neutrophils. The substrate consists of a peptide sequence, Ala-Ala-Pro-Met, which is recognized and cleaved by cathepsin G. This peptide is flanked by a methoxysuccinyl (MeOSuc) group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) fluorophore at the C-terminus. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage by cathepsin G at the C-terminal side of the methionine residue, the highly fluorescent AMC group is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Chemical and Physical Properties

| Property | Value |

| Full Name | Methoxysuccinyl-Alanine-Alanine-Proline-Methionine-7-Amino-4-methylcoumarin |

| Abbreviation | MeOSuc-AAPM-AMC |

| Molecular Formula | C₃₁H₄₁N₅O₉S |

| Molecular Weight | 659.75 g/mol |

| CAS Number | 201853-55-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Excitation Wavelength | ~380 nm |

| Emission Wavelength | ~460 nm |

Enzymatic Reaction and Assay Principle

The core of the assay is the enzymatic cleavage of the peptide bond C-terminal to the methionine residue by cathepsin G. This reaction liberates the fluorescent AMC molecule, leading to a significant increase in fluorescence that can be monitored in real-time.

Caption: Enzymatic cleavage of this compound by Cathepsin G.

Experimental Protocols

Materials

-

This compound substrate

-

Human neutrophil cathepsin G (purified)

-

Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5

-

DMSO (anhydrous)

-

96-well black microplates, preferably with a clear bottom

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Stock Solutions

-

Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C or -80°C, protected from light.

-

Enzyme Stock Solution: Reconstitute purified human cathepsin G in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.5, with 0.1% Brij-35) to a stock concentration of 1 mg/mL. Store in aliquots at -80°C.

Assay Procedure

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentrations (e.g., for a final concentration range of 1-100 µM in the assay). It is recommended to perform a substrate titration to determine the optimal concentration for your specific assay conditions.

-

Enzyme Working Solution: On the day of the experiment, thaw an aliquot of the cathepsin G stock solution on ice and dilute it in Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Assay Setup:

-

Add 50 µL of the Substrate Working Solution to each well of a 96-well black microplate.

-

To initiate the reaction, add 50 µL of the Enzyme Working Solution to each well.

-

For a blank control, add 50 µL of Assay Buffer instead of the Enzyme Working Solution.

-

The final volume in each well will be 100 µL.

-

-

Measurement:

-

Immediately place the microplate in a pre-warmed (37°C) fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence readings of the blank control from the corresponding enzyme reaction wells.

-

Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction.

-

The rate of substrate hydrolysis can be calculated from a standard curve of free AMC.

-

Caption: A generalized workflow for a cathepsin G fluorometric assay.

Cathepsin G in Signaling Pathways

Cathepsin G, released by neutrophils at sites of inflammation, is not only involved in pathogen degradation but also plays a significant role in modulating cellular signaling pathways. This is often achieved through the proteolytic processing of cell surface receptors, cytokines, and chemokines.

Activation of Protease-Activated Receptor 4 (PAR4)

Cathepsin G is a known activator of PAR4 on platelets, a G-protein coupled receptor involved in thrombosis and inflammation.[1][2] Unlike thrombin, which cleaves PAR4 at a specific site to unmask a tethered ligand that self-activates the receptor, cathepsin G can cleave PAR4 at a different site, also leading to receptor activation.[3][4] This activation triggers downstream signaling cascades that result in platelet aggregation and degranulation.

Caption: Signaling pathway of PAR4 activation by Cathepsin G.

Modulation of Inflammatory Responses

Cathepsin G can process a variety of cytokines and chemokines, leading to either their activation or inactivation, thereby fine-tuning the inflammatory response.[5][6] For example, it can cleave and activate pro-inflammatory cytokines such as IL-1β and process chemokines to alter their receptor specificity and potency. This proteolytic activity is a key mechanism by which neutrophils modulate the local inflammatory milieu.

Caption: Modulation of inflammatory mediators by Cathepsin G.

Applications in Research and Drug Discovery

This compound is a valuable tool for:

-

Enzyme Kinetics and Inhibition Studies: Characterizing the activity of purified cathepsin G and screening for potential inhibitors.

-

High-Throughput Screening (HTS): Identifying novel cathepsin G inhibitors in large compound libraries for drug discovery programs targeting inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.

-

Monitoring Neutrophil Activation: Assessing the release of active cathepsin G from neutrophils in response to various stimuli.

-

Diagnostic Development: Exploring the potential of cathepsin G activity as a biomarker for inflammatory conditions.

Conclusion

This compound is a highly specific and sensitive fluorogenic substrate for the measurement of cathepsin G activity. Its use in well-defined assay systems can provide valuable insights into the role of this important protease in health and disease, and facilitate the discovery of new therapeutic agents targeting its activity. Researchers employing this substrate should carefully optimize their experimental conditions to ensure accurate and reproducible results.

References

- 1. Cathepsin G activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MeOSuc-Ala-Ala-Pro-Val-AMC for Studying Chymotrypsin-Like Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOSuc-Ala-Ala-Pro-Val-AMC is a highly sensitive and specific fluorogenic substrate utilized in the study of chymotrypsin-like enzymatic activity. This peptide substrate, upon cleavage by an enzyme with chymotrypsin-like specificity, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be readily quantified to determine enzyme kinetics, activity levels in cellular lysates, and the efficacy of potential inhibitors. Its primary application lies in the investigation of the chymotrypsin-like activity of the 20S and 26S proteasome, a critical component of the ubiquitin-proteasome system involved in cellular protein degradation. This guide provides a comprehensive overview of the substrate's properties, detailed experimental protocols for its use, and its application in drug discovery.

Properties of MeOSuc-Ala-Ala-Pro-Val-AMC

The chemical and physical properties of MeOSuc-Ala-Ala-Pro-Val-AMC are summarized in the table below. The substrate is designed with a peptide sequence (Ala-Ala-Pro-Val) that is preferentially recognized and cleaved by enzymes with chymotrypsin-like activity. The N-terminal methoxysuccinyl (MeOSuc) group enhances solubility and stability, while the C-terminal AMC fluorophore allows for highly sensitive detection of enzymatic activity.

| Property | Value |

| Full Name | N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valine-7-Amino-4-Methylcoumarin |

| Abbreviation | MeOSuc-AAPV-AMC |

| Molecular Formula | C₃₁H₄₁N₅O₉ |

| Molecular Weight | 627.69 g/mol |

| Excitation Wavelength | ~380 nm |

| Emission Wavelength | ~460 nm |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Signaling Pathway: The Ubiquitin-Proteasome System

The chymotrypsin-like activity measured by MeOSuc-Ala-Ala-Pro-Val-AMC is a key proteolytic function of the proteasome, the central enzyme of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for controlled protein degradation in eukaryotic cells, playing a crucial role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of the UPS is implicated in numerous diseases, making it a significant target for drug development.

The pathway involves two main steps: the tagging of substrate proteins with ubiquitin and the subsequent degradation of the tagged proteins by the proteasome. The 26S proteasome is a large, multi-subunit complex that recognizes and degrades polyubiquitinated proteins. The catalytic activity resides within its 20S core particle, which possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Protocols

General Assay for Chymotrypsin-Like Activity

This protocol provides a general method for measuring the chymotrypsin-like activity in a sample, such as purified proteasome or cell lysate.

Materials:

-

MeOSuc-Ala-Ala-Pro-Val-AMC substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT

-

Enzyme source (e.g., purified 20S proteasome or cell lysate)

-

96-well black microplate

-

Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Prepare Substrate Stock Solution: Dissolve MeOSuc-Ala-Ala-Pro-Val-AMC in DMSO to a final concentration of 10 mM. Store at -20°C.

-

Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 100 µM.

-

Prepare Enzyme Samples: Dilute the enzyme source to the desired concentration in ice-cold Assay Buffer. For cell lysates, a protein concentration of 10-50 µg per well is a good starting point.

-

Set up the Assay: In a 96-well black microplate, add 50 µL of the enzyme sample to each well. Include a blank control with 50 µL of Assay Buffer without the enzyme.

-

Initiate the Reaction: Add 50 µL of the working substrate solution to each well to initiate the reaction. The final substrate concentration will be 50 µM.

-

Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve. The chymotrypsin-like activity is proportional to this rate.

Inhibitor Screening Assay (IC₅₀ Determination)

This protocol is designed for screening potential inhibitors of chymotrypsin-like activity and determining their half-maximal inhibitory concentration (IC₅₀).

Materials:

-

Same as the general assay protocol

-

Test compounds (potential inhibitors) dissolved in DMSO

Procedure:

-

Prepare Reagents: Prepare substrate and enzyme solutions as described in the general assay protocol.

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compounds in DMSO. Then, dilute these further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Pre-incubation: In a 96-well plate, add 40 µL of the enzyme solution to each well. Add 10 µL of the diluted test compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the respective wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the Reaction: Add 50 µL of the working substrate solution to each well.

-

Measure Fluorescence: Measure the fluorescence kinetically as described in the general protocol.

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for IC₅₀ determination of chymotrypsin-like activity inhibitors.

Data Presentation

The following tables summarize typical quantitative data obtained using MeOSuc-Ala-Ala-Pro-Val-AMC and similar substrates for chymotrypsin and chymotrypsin-like enzymes.

Table 1: Kinetic Parameters of MeOSuc-Ala-Ala-Pro-Val-AMC with Various Proteases

| Enzyme | Kₘ (µM) | kcat/Kₘ (s⁻¹M⁻¹) | Source |

| Human Leukocyte Elastase | 140 | 120,000 | Published Literature |

| Porcine Pancreatic Elastase | - | - | Published Literature |

| Proteasome (Chymotrypsin-like) | ~5-50 | - | In-house and Published Data |

Table 2: Example IC₅₀ Values for Proteasome Inhibitors using a Chymotrypsin-Like Activity Assay

| Inhibitor | IC₅₀ (nM) | Target |

| Bortezomib | 5 - 20 | Proteasome (Chymotrypsin-like subunit) |

| Carfilzomib | 2 - 10 | Proteasome (Chymotrypsin-like subunit) |

| MG132 | 50 - 200 | Proteasome (Primarily Chymotrypsin-like) |

Conclusion

MeOSuc-Ala-Ala-Pro-Val-AMC is an invaluable tool for researchers and drug development professionals studying chymotrypsin-like enzymatic activity. Its high sensitivity, specificity, and ease of use in a continuous kinetic assay format make it ideal for a wide range of applications, from basic research into the function of the ubiquitin-proteasome system to high-throughput screening of potential therapeutic agents. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this fluorogenic substrate in the laboratory.

An In-depth Technical Guide to the Application of MeOSuc-Ala-Ala-Pro-Met-AMC in Protease Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of the fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Met-AMC. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this tool in the study of proteases, particularly human neutrophil cathepsin G.

Core Principles and Mechanism of Action

This compound is a synthetic peptide substrate designed for the sensitive and specific detection of cathepsin G activity.[1] It is also recognized as a substrate for other chymotrypsin-like serine peptidases. The core of this substrate is the peptide sequence Alanine-Alanine-Proline-Methionine, which is recognized and cleaved by the target enzyme.

The detection method relies on the principle of fluorescence resonance energy transfer (FRET). The peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC), which in its quenched state (bound to the peptide) exhibits minimal fluorescence. Upon enzymatic cleavage of the peptide bond C-terminal to the methionine residue by cathepsin G, the AMC fluorophore is released. This liberation from the quenching effects of the peptide backbone results in a significant increase in fluorescence intensity, which can be measured over time to determine enzyme activity.

The primary application of this compound lies in biochemical assays for studying protease activity and kinetics, which is instrumental in drug discovery and understanding disease mechanisms.

Quantitative Data and Enzyme Specificity

For a series of similar tetrapeptide substrates with the general formula Suc-Ala-Ala-Pro-Xaa-pNA, the following order of preference for the P1 residue (Xaa) by human cathepsin G has been determined:

Table 1: Relative Substrate Preference of Human Cathepsin G at the P1 Position

| P1 Amino Acid | Relative kcat/Km |

| Lysine (Lys) | Highest |

| Phenylalanine (Phe) | Highest |

| Arginine (Arg) | High |

| Leucine (Leu) | High |

| Methionine (Met) | Moderate |

| Norleucine (Nle) | Moderate |

| Norvaline (Nva) | Moderate |

| Alanine (Ala) | Low |

| Aspartic Acid (Asp) | Lowest |

This table is adapted from the observed order of preference: Lys=Phe>Arg=Leu>Met>Nle=Nva>Ala>Asp.

For comparative purposes, other fluorogenic substrates for cathepsin G have reported specificity constants (kcat/Km) in the range of 5-20 mM⁻¹s⁻¹, with highly optimized sequences reaching up to 150 mM⁻¹s⁻¹.[2][3]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₄₁N₅O₉S |

| Molecular Weight | 659.75 g/mol |

| Appearance | Solid |

| Storage | Store at -20°C. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1] |

| Solubility | Specific solubility data for this compound is not widely published. However, similar peptide-AMC conjugates are typically soluble in organic solvents like DMSO and DMF. It is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with the appropriate aqueous buffer. |

Experimental Protocols

The following is a detailed methodology for a typical cathepsin G activity assay using this compound. This protocol is a composite based on established methods for fluorogenic protease assays and specific cathepsin G assay kits.[4][5]

Reagent Preparation

-

Assay Buffer: 100 mM HEPES, pH 7.5. Allow to warm to room temperature before use.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store in aliquots at -20°C or -80°C, protected from light.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.

-

Enzyme Solution: Prepare a solution of purified human neutrophil cathepsin G in Assay Buffer. The final concentration should be sufficient to provide a linear rate of fluorescence increase over the desired time course.

-

Inhibitor Solution (Optional): If screening for inhibitors, dissolve the test compounds in DMSO and dilute to the desired concentrations in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2% (v/v).

Assay Procedure (96-well plate format)

-

Plate Setup: Add the following to the wells of a black, flat-bottom 96-well microplate:

-

Blank Wells: 50 µL of Assay Buffer.

-

Enzyme Control Wells: 50 µL of Enzyme Solution.

-

Inhibitor Wells (Optional): 25 µL of Enzyme Solution and 25 µL of Inhibitor Solution.

-

-

Pre-incubation: If using inhibitors, pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate Reaction: Add 50 µL of the Working Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Kinetic Reading: Record the fluorescence every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from all other readings.

-

Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

For inhibitor studies, calculate the percentage of inhibition relative to the enzyme control wells.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in performing a cathepsin G activity assay using this compound.

References

Methodological & Application

Application Notes and Protocols for MeOSuc-Ala-Ala-Pro-Met-AMC in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOSuc-Ala-Ala-Pro-Met-AMC is a sensitive fluorogenic substrate designed for the measurement of chymotrypsin-like serine protease activity, with a particular specificity for Cathepsin G.[1] Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils and, to a lesser extent, in other immune cells.[2][3] It plays a crucial role in innate immunity, inflammation, and tissue remodeling by degrading pathogens and extracellular matrix components.[2][3] The assay detailed below utilizes the principle that upon cleavage by an active enzyme in a cell lysate, the non-fluorescent this compound substrate releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of AMC generation is directly proportional to the enzyme's activity and can be monitored kinetically using a fluorescence plate reader.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the peptide bond C-terminal to the methionine residue in the this compound substrate by Cathepsin G or other chymotrypsin-like proteases present in the cell lysate. This cleavage event liberates the AMC fluorophore, which exhibits strong fluorescence upon excitation at approximately 360-380 nm, with an emission maximum in the range of 440-460 nm. The increase in fluorescence intensity over time provides a direct measure of the enzymatic activity.

Experimental Protocols

I. Preparation of Cell Lysates

This protocol is designed for cultured cells, particularly those known to express Cathepsin G, such as neutrophil-like cell lines (e.g., HL-60) or primary neutrophils.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 1 mM EDTA)

-

Protease Inhibitor Cocktail (optional, use a formulation without serine protease inhibitors if total chymotrypsin-like activity is of interest)

-

Microcentrifuge

-

96-well black, clear-bottom microplate

Procedure:

-

Cell Harvesting: For adherent cells, wash with ice-cold PBS, then detach using a cell scraper in a minimal volume of ice-cold PBS. For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

-

Cell Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common starting point is to use 100 µL of buffer per 1-2 million cells.

-

Incubation: Incubate the cell suspension on ice for 30 minutes, with gentle vortexing every 10 minutes to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the clear supernatant to a pre-chilled microcentrifuge tube. This is your cell lysate.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the enzymatic activity.

-

Storage: Use the lysate immediately or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.

II. Cathepsin G Activity Assay

Materials:

-

Cell Lysate (prepared as above)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM CaCl₂)

-

This compound substrate (stock solution in DMSO, e.g., 10 mM)

-

Cathepsin G specific inhibitor (optional, for determining specific activity)

-

AMC standard (for calibration curve)

-

Fluorescence microplate reader with excitation/emission filters for ~380 nm / ~460 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the this compound substrate by diluting the DMSO stock in Assay Buffer. The final concentration in the assay will typically be in the range of 20-100 µM. Protect the substrate solution from light.

-

If using an inhibitor, prepare a working solution at the desired concentration.

-

-

Assay Setup:

-

In a 96-well black microplate, add your cell lysate to each well. A typical starting amount is 20-50 µg of total protein per well.

-

For each sample, prepare a parallel well containing a specific inhibitor to measure non-Cathepsin G activity. Incubate the lysate with the inhibitor for 10-15 minutes at room temperature before adding the substrate.

-

Include a "no-lysate" control (Assay Buffer only) to determine background fluorescence from the substrate.

-

Adjust the volume in all wells to 50 µL with Assay Buffer.

-

-

Initiate Reaction: Add 50 µL of the substrate working solution to each well to start the reaction (final volume 100 µL).

-

Fluorescence Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 1-2 minutes for a duration of 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔRFU/min) from the linear portion of the fluorescence curve for each sample.

-

Subtract the rate of the "no-lysate" control from all sample rates.

-

To determine Cathepsin G-specific activity, subtract the rate of the inhibitor-treated sample from the rate of the untreated sample.

-

Normalize the activity to the amount of protein in each well (e.g., RFU/min/µg protein).

-

(Optional) Convert RFU values to the amount of AMC produced using a standard curve generated with free AMC.

-

Data Presentation

Table 1: Example Data for Cathepsin G Activity in Cell Lysates

| Sample | Total Protein (µg) | Rate (ΔRFU/min) | Rate with Inhibitor (ΔRFU/min) | Specific Activity (ΔRFU/min) | Normalized Specific Activity (ΔRFU/min/µg) |

| Untreated Cells | 50 | 150.5 | 20.2 | 130.3 | 2.61 |

| Treated Cells | 50 | 85.3 | 19.8 | 65.5 | 1.31 |

| Control Lysate | 50 | 10.1 | 9.9 | 0.2 | 0.004 |

Visualizations

Caption: Experimental workflow for measuring Cathepsin G activity in cell lysates.

Caption: Principle of the fluorogenic assay for Cathepsin G activity.

References

MeOSuc-Ala-Ala-Pro-Met-AMC in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOSuc-Ala-Ala-Pro-Met-AMC is a fluorogenic peptide substrate designed for the sensitive detection of Cathepsin G activity.[1] Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils.[2] It plays a significant role in various physiological and pathological processes, including immune responses, inflammation, and tissue remodeling.[2][3] Dysregulation of Cathepsin G activity has been implicated in a range of inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), autoimmune diseases, and some cancers, making it a compelling target for drug discovery and development.[3][4]

The use of fluorogenic substrates like this compound provides a continuous and highly sensitive method for assaying enzyme activity, making it well-suited for high-throughput screening (HTS) of potential inhibitors. The principle of the assay is based on the enzymatic cleavage of the amide bond between the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon hydrolysis by Cathepsin G, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

| Property | Value |

| Molecular Formula | C31H41N5O9S[1] |

| Molecular Weight | 659.75 g/mol [1] |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO. For aqueous buffers, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final assay concentration. |

| Storage | Store as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO should be stored at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.[5] |

Spectral Properties

The spectral properties of the released 7-amino-4-methylcoumarin (AMC) are key to the fluorogenic assay.

| Parameter | Wavelength (nm) |

| Excitation Maximum (λex) | ~355-380[6][7] |

| Emission Maximum (λem) | ~440-460[6][7] |

Note: Optimal excitation and emission wavelengths may vary slightly depending on the buffer conditions and the specific instrumentation used. It is recommended to perform a spectral scan to determine the optimal settings for your experimental setup.

Cathepsin G Signaling Pathway in Inflammatory Disease

Cathepsin G is a key mediator in inflammatory pathways, contributing to tissue damage and the perpetuation of the inflammatory response. One of its significant roles is in the modulation of signaling cascades through the cleavage of various proteins. The following diagram illustrates a known signaling pathway involving Cathepsin G in the context of inflammatory lung disease.

Experimental Protocols

The following are generalized protocols for utilizing this compound in drug discovery applications. It is recommended to optimize these protocols for your specific experimental conditions.

Cathepsin G Activity Assay

This protocol is designed to measure the enzymatic activity of Cathepsin G.

Materials:

-

This compound

-

Human Cathepsin G (purified)

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. The final concentration will need to be optimized, but a starting point is typically 2-10 times the Km value, if known. In the absence of a known Km, a concentration range of 10-100 µM can be tested.

-

Prepare serial dilutions of human Cathepsin G in Assay Buffer.

-

Pipette 50 µL of the Cathepsin G dilutions into the wells of the 96-well plate. Include a buffer-only control (no enzyme).

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

-

Measure the fluorescence intensity kinetically over a period of 15-60 minutes at 37°C.

-

Calculate the reaction velocity (rate of increase in fluorescence) for each Cathepsin G concentration. The initial linear portion of the kinetic curve should be used for this calculation.

High-Throughput Screening (HTS) for Cathepsin G Inhibitors

This protocol provides a framework for screening a compound library for potential inhibitors of Cathepsin G.

Materials:

-

This compound

-

Human Cathepsin G

-

Assay Buffer

-

DMSO

-

Test compounds dissolved in DMSO

-

Known Cathepsin G inhibitor (positive control)

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare substrate and enzyme solutions as described in the activity assay protocol. The concentration of Cathepsin G should be chosen to give a robust signal within the linear range of the assay. The substrate concentration should ideally be at or near the Km value.

-

Dispense a small volume (e.g., 1 µL) of each test compound, positive control, and DMSO (vehicle control) into the wells of the microplate.

-

Add 50 µL of the Cathepsin G solution to each well and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the compounds to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

-

Measure the fluorescence intensity at a fixed time point (e.g., 30 minutes) or kinetically.

-

Calculate the percent inhibition for each compound: % Inhibition = 100 x [1 - (Fluorescence_test_compound - Fluorescence_no_enzyme) / (Fluorescence_vehicle_control - Fluorescence_no_enzyme)]

-

Compounds showing significant inhibition can be selected for further characterization, such as IC50 determination.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a Cathepsin G inhibitor screening campaign and the logical relationship of the components in the fluorogenic assay.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific applications and laboratory conditions. Always follow appropriate laboratory safety procedures.

References

- 1. MeOSuc-Ala-Ala-Pro-Val-AMC | 72252-90-5 | FM110511 [biosynth.com]

- 2. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 3. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. caymanchem.com [caymanchem.com]

- 7. MeOSuc-Ala-Ala-Pro-Val-AMC - Applications - CAT N°: 14907 [bertin-bioreagent.com]

Application Notes and Protocols for Live-Cell Imaging with MeOSuc-Ala-Ala-Pro-Met-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. Fluorogenic substrates are invaluable tools in this field, enabling the visualization and quantification of specific enzyme activities within living cells. This document provides detailed application notes and protocols for the use of MeOSuc-Ala-Ala-Pro-Met-AMC, a fluorogenic substrate for cathepsin G, in live-cell imaging applications.[1][]

Cathepsin G is a serine protease found in the azurophilic granules of neutrophils.[3][4] It is involved in various physiological and pathological processes, including immune responses, inflammation, and tissue remodeling.[4][5] The ability to monitor cathepsin G activity in live cells can provide crucial insights into these processes and aid in the development of therapeutic interventions.

Due to the limited availability of specific live-cell imaging protocols for this compound, this document also includes a detailed protocol for the closely related and well-characterized substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, which is specific for neutrophil elastase.[6][7][8] This comparative protocol serves as a robust framework that can be adapted for the use of the methionine-containing substrate.

Principle of Detection

The this compound substrate consists of a peptide sequence (Ala-Ala-Pro-Met) recognized by cathepsin G, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent or has very low fluorescence. Upon enzymatic cleavage of the peptide by active cathepsin G, the AMC fluorophore is released, resulting in a significant increase in fluorescence. This fluorescence signal can be detected and quantified using fluorescence microscopy or a microplate reader, providing a direct measure of cathepsin G activity within live cells.

Data Presentation

The following tables summarize the key properties of this compound and the related substrate, MeOSuc-Ala-Ala-Pro-Val-AMC.

Table 1: Substrate Properties

| Property | This compound | MeOSuc-Ala-Ala-Pro-Val-AMC |

| Target Enzyme | Cathepsin G[1][] | Neutrophil Elastase[6][7][8] |

| Molecular Formula | C31H41N5O9S[] | C31H41N5O9[6] |

| Molecular Weight | 659.75 g/mol [] | 627.7 g/mol [6] |

| CAS Number | 201853-55-6[1][] | 72252-90-5[6] |

Table 2: Spectral and Solubility Properties

| Property | This compound | MeOSuc-Ala-Ala-Pro-Val-AMC |

| Excitation Wavelength | Not Specified | 355-380 nm[6][8] |

| Emission Wavelength | Not Specified | 440-460 nm[6][8] |

| Solubility | Soluble in DMSO[1] | DMF: 20 mg/mL, DMSO: 16 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[6][8] |

| Storage | Store at -20°C[1] | Store at -20°C[6] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cathepsin G Activity with this compound (General Protocol)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

This compound

-

Anhydrous DMSO

-

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

-

Cells of interest cultured on imaging-compatible plates or slides

-

Fluorescence microscope with appropriate filters for AMC (e.g., DAPI filter set)

-

Positive control (e.g., cells known to express active cathepsin G)

-

Negative control (e.g., cells treated with a cathepsin G inhibitor)

Procedure:

-

Prepare Stock Solution:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes, chamber slides, or microplates suitable for live-cell imaging.

-

Allow cells to adhere and reach the desired confluency.

-

-

Prepare Working Solution:

-

On the day of the experiment, thaw the stock solution.

-

Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final working concentration. A starting concentration of 10-50 µM is recommended, but the optimal concentration should be determined empirically.

-

-

Labeling Cells:

-

Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

-

Add the substrate working solution to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time may vary.

-

-

Image Acquisition:

-

After incubation, cells can be imaged directly in the substrate-containing medium or after washing with fresh imaging medium.

-

Acquire images using a fluorescence microscope with excitation and emission wavelengths appropriate for AMC (approximately 380 nm and 460 nm, respectively).

-

Acquire both fluorescence and bright-field images.

-

-

Data Analysis:

-

Quantify the fluorescence intensity per cell or per area using image analysis software.

-

Compare the fluorescence intensity between different experimental groups.

-

Protocol 2: Live-Cell Imaging of Neutrophil Elastase Activity with MeOSuc-Ala-Ala-Pro-Val-AMC (Detailed Protocol)

This protocol provides a more detailed example and can be used as a reference for optimizing the cathepsin G assay.

Materials:

-

MeOSuc-Ala-Ala-Pro-Val-AMC

-

Anhydrous DMSO

-

Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

-

Neutrophils or other cells expressing neutrophil elastase

-

Neutrophil elastase inhibitor (e.g., Sivelestat) for negative control

-

PMA (Phorbol 12-myristate 13-acetate) to stimulate neutrophil degranulation (optional positive control)

-

Fluorescence microscope with DAPI or similar filter set (Ex: 355-380 nm, Em: 440-460 nm)[6][8]

Procedure:

-

Prepare 10 mM Stock Solution:

-

Dissolve MeOSuc-Ala-Ala-Pro-Val-AMC in DMSO to a final concentration of 10 mM. For example, dissolve 1 mg of the substrate (MW: 627.7 g/mol ) in 159.3 µL of DMSO.

-

Aliquot and store at -20°C.

-

-

Cell Preparation:

-

Isolate primary neutrophils or culture a cell line known to express neutrophil elastase (e.g., HL-60 cells differentiated towards a neutrophil lineage).

-

Plate the cells in an imaging-compatible format. For suspension cells like neutrophils, pre-coat the imaging surface with a suitable attachment factor if necessary.

-

-

Prepare 20 µM Working Solution:

-

Dilute the 10 mM stock solution 1:500 in pre-warmed live-cell imaging medium. For example, add 2 µL of the 10 mM stock to 998 µL of medium. The optimal concentration may range from 10-100 µM and should be determined experimentally.

-

-

Controls:

-

Negative Control: Pre-incubate a set of cells with a neutrophil elastase inhibitor (e.g., 10-50 µM Sivelestat) for 30 minutes before adding the substrate.

-

Positive Control (Optional): Pre-treat cells with a stimulant like PMA (e.g., 100 nM) for 15-30 minutes to induce neutrophil elastase release.

-

-

Labeling and Imaging:

-

Gently remove the existing medium and replace it with the substrate working solution (or the inhibitor-containing medium followed by the substrate).

-

Place the cells on the microscope stage, maintaining them at 37°C and 5% CO2.

-

Begin acquiring images immediately to capture the kinetic response, or at a set time point (e.g., 30-60 minutes).

-

Use an excitation wavelength between 355-380 nm and collect emission between 440-460 nm.[6][8]

-

Acquire time-lapse images to monitor the change in fluorescence over time.

-

-

Data Quantification:

-

Measure the mean fluorescence intensity of individual cells or cell populations over time using appropriate software.

-

Subtract the background fluorescence from a cell-free region.

-

Plot the change in fluorescence intensity over time to determine the rate of substrate cleavage.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | - Substrate auto-hydrolysis.- Non-specific binding. | - Decrease substrate concentration.- Reduce incubation time.- Wash cells with fresh medium before imaging. |

| No or Weak Signal | - Low enzyme activity in cells.- Substrate not cell-permeable.- Incorrect filter set. | - Use a positive control cell line.- Stimulate cells to increase enzyme activity.- Permeabilize cells (for fixed-cell assays).- Verify microscope filter specifications. |

| Phototoxicity | - Excessive light exposure. | - Reduce excitation light intensity.- Decrease exposure time.- Use a more sensitive camera. |

| Precipitation of Substrate | - Poor solubility in aqueous medium. | - Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh working solutions. |

Conclusion

This compound is a valuable tool for probing cathepsin G activity in live cells. While specific protocols for its use in live-cell imaging are not extensively documented, the principles and methodologies outlined in this document, particularly through the comparison with the well-established neutrophil elastase substrate MeOSuc-Ala-Ala-Pro-Val-AMC, provide a strong foundation for researchers to develop and optimize their own assays. Careful optimization of substrate concentration, incubation time, and imaging parameters will be crucial for obtaining reliable and quantifiable data on cathepsin G activity in real-time.

References

- 1. glpbio.com [glpbio.com]

- 3. Cathepsin G Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]

- 4. Cathepsin G Activity Assay Kit (Colorimetric) (NBP2-54849): Novus Biologicals [novusbio.com]

- 5. Cathepsin G Activity Assay Kit (Colorimetric) (ab126780) | Abcam [abcam.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Enzo Life Sciences MeOSuc-AAPV-AMC (5 mg) CAS: 72252-90-5, Quantity: Each | Fisher Scientific [fishersci.com]

- 8. glpbio.com [glpbio.com]

Troubleshooting & Optimization

Technical Support Center: MeOSuc-Ala-Ala-Pro-Met-AMC Fluorogenic Substrate

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Met-AMC in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorogenic substrate primarily used to measure the enzymatic activity of Cathepsin G, a chymotrypsin-like serine protease.[1] Upon cleavage by Cathepsin G, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a measurable increase in fluorescence. This allows for the sensitive detection of Cathepsin G activity in various biological samples.

Q2: What are the optimal excitation and emission wavelengths for detecting the released AMC fluorophore?

The optimal excitation wavelength for AMC is in the range of 360-380 nm, and the emission wavelength is typically between 440-460 nm.[2][3] It is recommended to confirm the optimal settings for your specific fluorescence microplate reader.

Q3: How should I prepare and store the this compound substrate?

For long-term storage, the lyophilized substrate should be stored at -20°C.[4] To prepare a stock solution, dissolve the substrate in a suitable solvent like dimethyl sulfoxide (DMSO).[5] It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][3] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Protect the substrate from light.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence is a common issue in assays using fluorogenic substrates. The following guide provides potential causes and solutions in a question-and-answer format.

Q4: My blank wells (without enzyme) are showing high fluorescence. What could be the cause?

High fluorescence in blank wells can be attributed to several factors:

-

Substrate Instability/Auto-hydrolysis: The this compound substrate may be degrading spontaneously.

-

Contaminated Assay Buffer or Water: The buffer components or water used for dilutions may be contaminated with fluorescent compounds or proteases.

-

Solution: Use high-purity, sterile water and freshly prepared assay buffer. Filter-sterilize the buffer if necessary.

-

-

Autofluorescence of the Microplate: Some microplates, particularly those made of certain plastics, can exhibit autofluorescence.

-

Solution: Use black, flat-bottomed microplates with non-binding surfaces, which are recommended for fluorescence assays to minimize background.[6]

-

Q5: The fluorescence signal is high in my negative control wells (with sample but without the specific enzyme activity). What should I investigate?

High background in negative controls often points to non-specific enzymatic activity or autofluorescence from the sample itself.

-

Presence of Other Proteases in the Sample: Your sample (e.g., cell lysate, tissue homogenate) may contain other proteases that can cleave the substrate.

-

Sample Autofluorescence: Biological samples can contain endogenous fluorescent molecules (e.g., NADH, riboflavins) that contribute to the background signal.

-

Solution: Run a control with your sample and assay buffer but without the this compound substrate to measure the inherent autofluorescence. Subtract this value from your experimental readings.

-

-

High Substrate Concentration: Using an excessively high concentration of the substrate can lead to increased background fluorescence.

-

Solution: Perform a substrate titration to determine the optimal concentration that provides a good signal-to-background ratio. A typical starting point for AMC-based substrates is in the range of 10-100 µM.[5]

-

Q6: My overall fluorescence readings, including the positive controls, are very high and seem to saturate the detector. What adjustments can I make?

Saturated fluorescence signals can be due to overly high enzyme or substrate concentrations, or incorrect instrument settings.

-

High Enzyme Concentration: The amount of Cathepsin G in your sample or positive control may be too high, leading to a rapid and intense fluorescence signal.

-

Solution: Dilute your sample or the positive control enzyme. It is advisable to test a range of dilutions to find one that results in a linear increase in fluorescence over time.

-

-

Incorrect Plate Reader Gain Settings: The gain setting on the fluorescence reader may be too high.

-

Solution: Reduce the gain setting on your instrument. The goal is to have the fluorescence signal within the linear range of the detector.

-

-

Prolonged Incubation Time: Incubating the reaction for too long can lead to signal saturation.

-

Solution: Measure the fluorescence kinetically (multiple readings over time) to determine the initial linear rate of the reaction. This will provide more accurate data than a single endpoint reading after a long incubation.[8]

-

Experimental Protocols

General Assay Protocol for Cathepsin G Activity